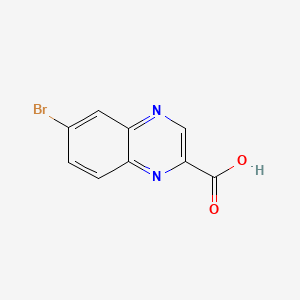

6-Bromoquinoxaline-2-carboxylic Acid

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Chemistry Research

The quinoxaline framework, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a cornerstone of modern medicinal chemistry and materials science. chemimpex.comsapub.org This simple aromatic heterocycle is not commonly found in nature, but its synthetic derivatives are present in several important antibiotics, such as echinomycin (B1671085) and levomycin. ipp.pt The versatility of the quinoxaline scaffold has led to its incorporation into a wide array of compounds with diverse pharmacological properties. sapub.org

Researchers have extensively demonstrated that quinoxaline derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, antimalarial, and anti-inflammatory properties. sapub.orgipp.pt The ability to readily modify the quinoxaline core at various positions allows chemists to fine-tune the electronic and steric properties of the molecule, optimizing its interaction with biological targets. chemimpex.com Beyond medicine, quinoxaline-based structures are investigated for applications in developing dyes, fluorescent materials, and organic semiconductors. chemimpex.com The synthetic accessibility and the established importance of this scaffold ensure its continued prominence in drug discovery and materials research programs. chemimpex.comchemimpex.com

Overview of Brominated Carboxylic Acid Derivatives in Heterocyclic Synthesis

The strategic introduction of halogen atoms, particularly bromine, onto heterocyclic rings is a powerful tool in synthetic organic chemistry. Brominated heterocyclic compounds serve as versatile intermediates, primarily because the bromine atom can be easily substituted or participate in a variety of cross-coupling reactions. This allows for the construction of more complex molecular architectures.

When combined with a carboxylic acid functional group, the synthetic utility is further enhanced. Brominated carboxylic acid derivatives are key building blocks for creating novel bioactive molecules. chemimpex.com The carboxylic acid group can be converted into other functionalities like esters, amides, or acid halides, while the bromine atom provides a reactive handle for diversification. For instance, brominated chromone-2-carboxylic acids are used as intermediates in the development of anti-inflammatory and antimicrobial agents. chemimpex.com The reactivity of the bromine atom, often positioned on the aromatic ring, makes these compounds valuable precursors for generating libraries of related structures for biological screening. chemimpex.com

Research Trajectories and Academic Relevance of 6-Bromoquinoxaline-2-carboxylic Acid

This compound is a specialized chemical compound that combines the key features of the quinoxaline scaffold with the synthetic versatility of a brominated carboxylic acid. Its specific structure makes it a valuable reagent and building block in targeted research areas, particularly in the study of antibiotic biosynthesis.

The primary academic relevance of this compound stems from its use in microbiological and biochemical research. It has been specifically identified as a derivative used in studies concerning antibiotic biosynthesis by protoplasts and resting cells of the bacterium Streptomyces echinatus. pharmaffiliates.com This bacterium is known for producing quinomycin (B1172624) antibiotics, which are characterized by their quinoxaline chromophores. nih.gov

Further research into the biosynthesis of these complex natural products led to the purification and characterization of a "quinoxaline-2-carboxylic acid activating enzyme" from a related species, Streptomyces triostinicus. nih.gov This enzyme is responsible for activating quinoxaline-2-carboxylic acid by forming its adenylate, a crucial step in the pathway to synthesizing triostin (B1172060) and quinomycin antibiotics. nih.gov The study demonstrated that the enzyme system is part of the machinery that incorporates the quinoxaline chromophore into the final antibiotic structure. nih.gov The use of analogues like this compound in such systems helps researchers probe the specificity and mechanism of these biosynthetic pathways.

The compound's bifunctional nature—a reactive bromine atom on the benzene ring and a carboxylic acid on the pyrazine ring—also positions it as a potential intermediate for the synthesis of more complex molecules. The quinoxaline-2-carboxylic acid scaffold itself is the basis for developing novel antimycobacterial agents, highlighting the therapeutic potential of its derivatives. mdpi.com

Below are the key chemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 103596-11-8 nih.gov |

| Molecular Formula | C₉H₅BrN₂O₂ nih.gov |

| InChI Key | NAQBDSYRCUORBT-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1Br)C(=O)O nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 253.05 g/mol nih.gov |

| XLogP3 | 2.3 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 1 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-5-1-2-6-7(3-5)11-4-8(12-6)9(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBDSYRCUORBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709034 | |

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103596-11-8 | |

| Record name | 6-Bromoquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Development for 6 Bromoquinoxaline 2 Carboxylic Acid

Classical and Contemporary Approaches to Quinoxaline-2-carboxylic Acid Formation

The construction of the 6-bromoquinoxaline-2-carboxylic acid scaffold is primarily achieved through a convergent strategy. This involves the formation of the quinoxaline (B1680401) core from appropriately substituted benzene (B151609) derivatives, followed or preceded by the installation of the bromo and carboxylic acid functionalities at the required positions.

Condensation Reactions in the Synthesis of the Quinoxaline Core

The most fundamental and widely employed method for constructing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound. sapub.orgchim.it This reaction, often referred to as the Hinsberg quinoxaline synthesis, is a robust and versatile method for creating the pyrazine (B50134) ring fused to the benzene ring. uni-konstanz.de

For the specific synthesis of this compound, the classical approach involves the condensation of 4-bromo-1,2-phenylenediamine with an α-keto acid, typically pyruvic acid . tsijournals.comtsijournals.com The reaction proceeds by the initial formation of a Schiff base between one of the amino groups of the diamine and the ketone carbonyl of the pyruvic acid, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. The use of 4-bromo-1,2-phenylenediamine ensures that the bromine atom is unambiguously placed at the C-6 position of the final quinoxaline product.

Various catalysts and reaction conditions have been reported for this condensation, ranging from refluxing in ethanol (B145695) or acetic acid to the use of catalysts like iodine or cerium ammonium (B1175870) nitrate. researchgate.net

Regioselective Bromination Strategies at the C-6 Position

Achieving regioselective bromination at the C-6 position is a critical step in the synthesis. Two primary strategies are employed:

Synthesis from a Pre-brominated Precursor: This is the most common and regiochemically precise method. The synthesis begins with 4-bromo-1,2-phenylenediamine , a commercially available starting material. chemicalbook.comsigmaaldrich.com By using this precursor in the condensation reaction described in section 2.1.1, the bromine substituent is incorporated into the desired C-6 position from the outset, avoiding issues of selectivity in later steps.

Direct Bromination of the Quinoxaline Ring: An alternative strategy involves the electrophilic bromination of a pre-formed quinoxaline-2-carboxylic acid molecule. The electronic nature of the quinoxaline ring system dictates the position of substitution. The pyrazine ring is electron-deficient, which deactivates the entire molecule towards electrophilic attack compared to benzene. However, the benzene portion of the ring is more reactive. The electron-withdrawing nature of both the pyrazine nitrogen atoms and the C-2 carboxylic acid group directs incoming electrophiles, such as Br+, to the C-6 and C-7 positions. Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator or in an acidic medium like acetic acid have been used for the bromination of quinoxaline itself, yielding 6-bromoquinoxaline. chemicalbook.com A similar approach can be applied to quinoxaline-2-carboxylic acid, though it may require careful optimization to control the regioselectivity and avoid side reactions.

Carboxylic Acid Functional Group Installation and Manipulation at C-2

The introduction of the carboxylic acid group at the C-2 position is most efficiently achieved during the initial ring-forming condensation reaction.

Condensation with α-Keto Acids: The reaction of an o-phenylenediamine with an α-keto acid, such as pyruvic acid or its sodium salt, directly installs the carboxylic acid moiety at the C-2 position of the resulting quinoxaline. sapub.orgtsijournals.comtsijournals.comniscpr.res.in This is the most direct and atom-economical approach.

Oxidation of a C-2 Alkyl Group: An alternative, though less direct, route involves the oxidation of a 2-alkylquinoxaline. For instance, a 2-methylquinoxaline, formed from the condensation of an o-phenylenediamine and pyruvic aldehyde, can be subsequently oxidized to the corresponding 2-carboxylic acid. orgsyn.org Strong oxidizing agents like potassium permanganate (B83412) are typically required for this transformation. orgsyn.org

Hydrolysis of Precursors: Standard functional group interconversions can also be employed. The synthesis can proceed via a 2-cyanoquinoxaline or a quinoxaline-2-carboxylic acid ester. The nitrile or ester group can then be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. For example, methyl-2-phenylquinoxaline-6-carboxylate has been synthesized, demonstrating the viability of ester precursors. acgpubs.org

Optimized Synthetic Protocols and Reaction Condition Tuning

Recent research has focused on optimizing the synthesis of quinoxalines to improve yields, reduce reaction times, and minimize environmental impact. These efforts have led to the development of catalyst-free, green, and microwave-assisted protocols.

Catalyst-Free and Green Chemistry Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes for quinoxaline derivatives. uni-konstanz.denih.gov These methods focus on reducing or eliminating the use of hazardous solvents and toxic catalysts.

Catalyst-free protocols have been reported where the condensation reaction proceeds efficiently without the need for an acid or metal catalyst. These reactions are often carried out in greener solvents like ethanol or even water at elevated temperatures. uni-konstanz.deresearchgate.net One highly efficient method describes the synthesis of quinoxalines in methanol (B129727) at room temperature, achieving high yields in just one minute. thieme-connect.com The use of high-temperature water (HTW) has also been explored as a medium for synthesizing quinoxaline carboxylic acids, which can avoid the use of volatile organic compounds and strong acid catalysts. uni-konstanz.de Other green approaches include the use of recyclable catalysts, such as copper oxide nanoparticles derived from waste orange peel extract, or performing reactions under solvent-free conditions by simply grinding the reactants together. orgsyn.orgnih.gov

| Reactants | Conditions (Solvent, Catalyst/Promoter) | Time | Yield | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Glyoxal | Methanol, Catalyst-Free, Room Temp. | 1 min | 93% | thieme-connect.com |

| o-phenylenediamine, Benzil | High-Temperature Water (230 °C), Catalyst-Free | N/A | N/A | uni-konstanz.de |

| o-phenylenediamine, 1,2-diketones | CuO Nanoparticles (from orange peel), Green Solvent | N/A | High | nih.gov |

| o-phenylenediamine, Oxalic Acid | Solvent-Free Grinding | N/A | N/A | orgsyn.org |

| o-phenylenediamine, 2-bromoacetophenone | Ethanol, Catalyst-Free | N/A | High | researchgate.net |

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation has revolutionized the synthesis of quinoxaline derivatives by dramatically reducing reaction times and often improving product yields. jocpr.comdoaj.org Conventional heating methods for quinoxaline synthesis can require long hours of refluxing. sapub.org In contrast, microwave-assisted synthesis can often be completed in a matter of minutes. tsijournals.come-journals.in

This technology has been successfully applied to the key condensation reaction, with protocols developed using catalysts like MgBr₂·OEt₂ or under solvent-free conditions. jocpr.comtsijournals.com For example, the condensation of substituted o-phenylenediamines and 1,2-diketones under microwave irradiation for 1-2.5 minutes has been shown to produce quinoxalines in good yields. jocpr.com The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods. This rapid energy input can overcome activation barriers more effectively, leading to faster and cleaner reactions. udayton.edu

| Reactants | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine, 1,2-diketones | Conventional | Methanol, MgBr₂·OEt₂, Reflux | Hours | 80-85% | jocpr.com |

| o-phenylenediamine, 1,2-diketones | Microwave | MgBr₂·OEt₂ | 1-2.5 min | Good | jocpr.com |

| o-phenylenediamine, Glyoxal | Microwave | Solvent-Free | 60 sec | High | tsijournals.com |

| Diamines, Dicarbonyls | Microwave | Solvent-Free, DMSO | 3.5 min | 80-90% | e-journals.in |

| 2,3-dichloroquinoxaline, Nucleophiles | Microwave | Triethylamine | 5 min | Good | udayton.edu |

Multi-Step and One-Pot Reaction Sequences

The predominant synthetic route to this compound is a multi-step sequence. This approach involves the initial synthesis of the key intermediate, 4-bromo-1,2-phenylenediamine, followed by a condensation reaction to form the final quinoxaline ring system. While a true one-pot synthesis from basic starting materials is not widely reported, the final condensation step itself can be considered a one-pot reaction.

The cornerstone of this synthesis is the Hinsberg quinoxaline synthesis, which involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. In this case, 4-bromo-1,2-phenylenediamine is reacted with a pyruvic acid derivative to introduce the carboxylic acid moiety at the 2-position of the quinoxaline ring.

The general reaction is as follows:

Image: General reaction scheme for the synthesis of this compound.

This condensation is typically carried out in a suitable solvent, and the reaction conditions can be adjusted to optimize the yield. The reaction of o-phenylenediamines with pyruvic acid is a known method for producing 3-methylquinoxalin-2(1H)-one, however, modifications to reaction conditions or the use of specific pyruvic acid derivatives can yield the desired quinoxaline-2-carboxylic acid. tsijournals.comresearchgate.net For instance, the use of chloropyruvic acid followed by appropriate work-up can also lead to the formation of the quinoxaline carboxylic acid backbone. orgsyn.org

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of this compound is critically dependent on the availability and purity of its precursors. The two primary building blocks are a substituted aromatic diamine and an α-keto acid.

4-Bromo-1,2-phenylenediamine: This is the most crucial precursor, as it provides the benzene ring with the required bromine substituent at what will become the 6-position of the quinoxaline core. It is generally synthesized from o-phenylenediamine through a multi-step process. chemicalbook.com The common route involves:

Acetylation: The amino groups of o-phenylenediamine are protected by reacting it with acetic anhydride (B1165640) in acetic acid. This forms N,N'-(1,2-phenylene)diacetamide. This protection is necessary to direct the subsequent bromination to the desired position and to prevent side reactions. prepchem.comgoogle.com

Bromination: The diacetylated intermediate is then brominated. Historically, liquid bromine was used. prepchem.com However, modern, safer, and more environmentally friendly methods utilize a combination of sodium bromide and hydrogen peroxide in acetic acid. google.compatsnap.com This in-situ generation of the brominating agent avoids handling hazardous liquid bromine and can lead to high regioselectivity. google.com

Hydrolysis: The acetyl protecting groups are removed by alkaline hydrolysis, typically using an aqueous solution of sodium hydroxide (B78521) in methanol, to yield the final product, 4-bromo-1,2-phenylenediamine. chemicalbook.comgoogle.com

The table below outlines a comparison of methods for the synthesis of this key precursor.

| Method | Starting Material | Brominating Agent | Key Steps | Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Method | o-Phenylenediamine | Liquid Bromine (Br₂) | 1. Acetylation 2. Bromination 3. Hydrolysis | Established method; uses hazardous and corrosive liquid bromine. | prepchem.com |

| Green Chemistry Approach | o-Phenylenediamine | Sodium Bromide (NaBr) / Hydrogen Peroxide (H₂O₂) | 1. Acetylation 2. Bromination 3. Hydrolysis | Safer (avoids liquid Br₂), environmentally friendly, low cost, high regioselectivity. | google.compatsnap.com |

Pyruvic Acid and Derivatives: The second precursor is an α-keto acid that provides the second nitrogen-containing ring and the carboxylic acid group.

Pyruvic Acid: This is the simplest α-keto acid and is a common starting material for forming the quinoxaline ring. tsijournals.comresearchgate.net

Chloropyruvic Acid: This activated derivative can also be used in condensation reactions to form quinoxaline carboxylic acids. orgsyn.org It can be prepared by the chlorination of pyruvic acid with reagents like sulfuryl chloride. orgsyn.org

These precursors are generally commercially available or can be synthesized through well-documented procedures. The selection of the specific α-keto acid can influence the reaction conditions and the final yield of this compound.

Chemical Reactivity and Derivatization Studies of 6 Bromoquinoxaline 2 Carboxylic Acid

Reactivity of the Bromine Moiety at C-6

The bromine atom attached to the quinoxaline (B1680401) core at the C-6 position is amenable to a variety of substitution and coupling reactions, providing a gateway to a wide array of functionalized derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution (SNAr) at the C-6 position, particularly with amine nucleophiles. The reaction typically proceeds by the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the bromide leaving group.

Studies on related quinoxaline systems, such as 6,7-dichloro-3-methylquinoxaline 1,4-dioxides, have shown that the C-6 position is susceptible to nucleophilic attack by amines. This reactivity is attributed to the electronic activation provided by the quinoxaline core and any additional electron-withdrawing groups. For instance, the reaction of 6,7-dichloro-3-methylquinoxaline 1,4-dioxides with cyclic amines in DMF at 50°C resulted in the selective substitution of the chlorine atom at the C-6 position. nih.gov This suggests that 6-bromoquinoxaline-2-carboxylic acid would similarly react with various amines to yield 6-aminoquinoxaline-2-carboxylic acid derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Quinoxaline Scaffolds

| Nucleophile | Quinoxaline Substrate | Product | Reference |

| Cyclic Amines | 6,7-dichloro-3-methylquinoxaline 1,4-dioxides | 6-amino-7-chloro-3-methylquinoxaline 1,4-dioxides | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and the bromine atom at the C-6 position of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented in the readily available literature, the general applicability of the Suzuki-Miyaura coupling to heteroaryl bromides is well-established. For successful coupling, it is often advantageous to first protect the carboxylic acid group as an ester to avoid potential side reactions.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes. Similar to the Suzuki coupling, esterification of the carboxylic acid moiety is a common strategy to ensure compatibility with the reaction conditions. The resulting 6-alkynylquinoxaline-2-carboxylic acid esters are versatile intermediates for further synthetic manipulations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides a robust method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. nih.gov A study on the closely related 6-bromo-2-chloroquinoline (B23617) demonstrated the selective Buchwald-Hartwig amination at the C-6 position in the presence of a more reactive C-2 chloro substituent, highlighting the utility of this reaction for introducing diverse amino groups onto the quinoline (B57606) and, by extension, the quinoxaline scaffold. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst, Base | 6-Aryl/vinyl-quinoxaline-2-carboxylic acid derivative |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-quinoxaline-2-carboxylic acid derivative |

| Buchwald-Hartwig | Primary/secondary amine | Pd catalyst, Ligand, Base | 6-Amino-quinoxaline-2-carboxylic acid derivative |

Directed C-H Functionalization Strategies Mediated by Bromine

While the bromine atom itself is a reactive handle for cross-coupling, it can also serve as a directing group to facilitate C-H functionalization at adjacent positions on the aromatic ring. This strategy allows for the introduction of new functional groups without the need for pre-functionalized substrates. Although specific studies detailing bromine-directed C-H functionalization on the this compound scaffold are not prevalent, this remains an active area of research in organic synthesis. nih.gov

Transformations Involving the Carboxylic Acid Moiety at C-2

The carboxylic acid group at the C-2 position offers a complementary site for derivatization, allowing for the synthesis of esters, amides, and other functional groups.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. chemguide.co.uk Alternatively, milder conditions can be employed, such as reaction with an alkyl halide in the presence of a base. A study on the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives demonstrated the successful esterification of the carboxylic acid group with various alcohols, including benzyl, ethyl, 2-methoxyethyl, and allyl alcohols. acs.org

Amidation: The formation of amides from the carboxylic acid group is another important transformation. Direct reaction with an amine is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (to form the acyl chloride) or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). chemguide.co.uk A recent study on the synthesis of quinoxaline derivatives as ASK1 inhibitors reported the successful amidation of quinoxaline-2-carboxylic acid with various amine-containing intermediates using propylphosphonic anhydride (B1165640) (T3P) as the coupling agent. chemicalbook.com

Table 3: Examples of Esterification and Amidation of Quinoxaline-2-carboxylic Acids

| Reagent | Reaction Type | Product | Reference |

| Benzyl alcohol, Ethyl alcohol, etc. | Esterification | Quinoxaline-2-carboxylate esters | acs.org |

| Various amines / T3P | Amidation | Quinoxaline-2-carboxamides | chemicalbook.com |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a useful synthetic transformation. For simple aromatic carboxylic acids, this reaction often requires harsh conditions. However, the presence of the nitrogen atoms in the quinoxaline ring may influence the reactivity of the C-2 carboxylic acid towards decarboxylation. Studies on the decarboxylation of related heteroaromatic carboxylic acids suggest that the reaction can be promoted under specific conditions, sometimes catalyzed by metals. masterorganicchemistry.comresearchgate.net For instance, the decarboxylation of beta-keto acids and malonic acids occurs readily upon heating. masterorganicchemistry.com While this compound itself is not a beta-keto acid, the electronic properties of the quinoxaline system could potentially facilitate this transformation, leading to the formation of 6-bromoquinoxaline.

Reduction to Aldehyde or Alcohol Functions

The carboxylic acid moiety at the C-2 position of this compound can be reduced to either a primary alcohol, (6-bromoquinoxalin-2-yl)methanol, or an aldehyde, 6-bromoquinoxaline-2-carbaldehyde, using appropriate reducing agents. The choice of reagent is critical to control the extent of the reduction.

Reduction to Primary Alcohol: Strong reducing agents are required to convert carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemistrysteps.com It is expected that LiAlH₄ would effectively reduce this compound to (6-bromoquinoxalin-2-yl)methanol. The reaction involves the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the aldehyde intermediate using this method. stackexchange.com

Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation. While direct reduction is difficult, it can be achieved under specific conditions. One common laboratory method involves the use of diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). chemistrysteps.comlibretexts.orgquora.com DIBAL-H is a bulky reducing agent that can selectively reduce esters to aldehydes. chemistrysteps.comlibretexts.org Therefore, a two-step procedure, involving the conversion of the carboxylic acid to an ester (e.g., a methyl ester) followed by reduction with DIBAL-H at low temperature, would be a viable route to synthesize 6-bromoquinoxaline-2-carbaldehyde. Direct reduction of the carboxylic acid with DIBAL-H is also possible but may require careful control of stoichiometry and temperature to avoid over-reduction to the alcohol. stackexchange.comquora.com

Table 1: Summary of Reduction Reactions

| Starting Material | Target Product | Reagent(s) | Typical Conditions |

|---|

Reactivity and Functionalization of the Quinoxaline Heterocycle

Nitrogen Atom Reactivity and N-Oxidation Studies

The two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline system are basic, although they are considered weak bases. Their reactivity is influenced by the substituents on the heterocyclic ring. The presence of the electron-withdrawing carboxylic acid group at C-2 and the bromo group at C-6 further decreases the basicity of the nitrogen atoms in this compound.

Despite this, the nitrogen atoms can act as nucleophiles and react with electrophiles. A key reaction involving the nitrogen atoms is N-oxidation. Oxidation of quinoxalines can be achieved using peroxy acids (peracids) such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. acs.orgorgsyn.org This reaction typically leads to the formation of quinoxaline-N-oxides. Depending on the reaction conditions and the nature of the substituents, mono-N-oxides (at N-1 or N-4) or the di-N-oxide (at N-1 and N-4) can be formed. nih.gov For electron-deficient systems, stronger oxidizing conditions, such as using trifluoroacetic anhydride with a hydrogen peroxide-urea complex, may be necessary to achieve N-oxidation. researchgate.net The formation of the N-oxide derivative significantly alters the electronic properties of the quinoxaline ring, making it more susceptible to certain nucleophilic attacks. nih.gov

Ring-Opening and Ring-Closing Reactions of Derivatives

The quinoxaline ring system is generally stable. However, under certain conditions, derivatives of this compound can participate in ring-opening and ring-closing reactions. These reactions often involve the pyrazine portion of the heterocycle.

For instance, quinoxaline derivatives can undergo acid-catalyzed rearrangements and contractions of the pyrazine ring, particularly when reacted with other difunctional molecules like o-phenylenediamine (B120857). nih.gov While specific examples for this compound are not prevalent, derivatization of the carboxylic acid group into other functionalities could open pathways for intramolecular cyclizations. For example, conversion to an amide followed by reduction and reaction with a suitable one-carbon electrophile could potentially lead to the formation of fused ring systems like imidazo[1,5-a]quinoxalines. Such ring-closing reactions are a common strategy to build more complex heterocyclic structures from quinoxaline precursors. chim.it Similarly, ring-opening of the pyrazine ring can occur under harsh reductive or oxidative conditions, though this typically leads to decomposition of the heterocyclic core.

Electrophilic and Nucleophilic Attack Patterns on the Quinoxaline System

The electronic nature of the quinoxaline ring system makes it inherently electron-deficient. This property strongly dictates its reactivity towards electrophiles and nucleophiles.

Nucleophilic Attack: The electron-deficient nature of the quinoxaline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). lumenlearning.comnih.govopenstax.orglibretexts.orgmasterorganicchemistry.com In this compound, there are two potential sites for nucleophilic attack:

The Benzene (B151609) Ring (C-6): The bromine atom at the C-6 position can be displaced by a strong nucleophile. The rate of this SNAr reaction is enhanced by the electron-withdrawing nature of the quinoxaline core. libretexts.orgmasterorganicchemistry.com

The Pyrazine Ring (C-2 or C-3): Nucleophilic substitution can also occur on the pyrazine ring, especially if a good leaving group is present or if the ring is activated, for example, by N-oxidation. acs.org In the case of this compound, the carboxylic acid group at C-2 is not a typical leaving group. However, nucleophilic attack at C-3 could potentially occur, particularly in derivatives where the ring is further activated.

The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). openstax.orglibretexts.org In this compound, the nitrogen atoms of the pyrazine ring act as powerful electron-withdrawing groups, activating the C-6 position for nucleophilic displacement of the bromide.

Table 2: Summary of Quinoxaline Ring Reactivity

| Reaction Type | Reactivity of this compound | Most Probable Site(s) | Influencing Factors |

|---|---|---|---|

| N-Oxidation | Possible with strong oxidizing agents | N-1 and/or N-4 | Electron-withdrawing substituents decrease nitrogen basicity, requiring harsher conditions. |

| Electrophilic Attack | Generally unfavorable (deactivated ring) | C-8 or C-5 on the benzene ring | The entire heterocyclic system is electron-withdrawing. |

| Nucleophilic Attack | Favorable (electron-deficient ring) | C-6 (displacement of Br) | The pyrazine ring activates the benzene ring for SNAr. |

Advanced Spectroscopic and Structural Elucidation of 6 Bromoquinoxaline 2 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For 6-bromoquinoxaline-2-carboxylic acid, ¹H, ¹³C, and ¹⁵N NMR studies are crucial for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit signals in the aromatic region, corresponding to the protons on the quinoxaline (B1680401) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the carboxylic acid group, and the bromine atom. The proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10–13 ppm, due to its acidic nature and hydrogen bonding. sigmaaldrich.com The protons on the quinoxaline core will likely resonate between 7.5 and 9.0 ppm.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically deshielded and is expected to appear in the range of 160–180 ppm. wisc.edu The carbons of the quinoxaline ring system will have distinct chemical shifts based on their proximity to the nitrogen atoms, the bromine atom, and the carboxylic acid group. Aromatic carbons typically resonate between 120 and 150 ppm. wisc.edu For related quinoxaline derivatives, the carbon atoms of the heterocyclic ring have been observed at specific incremental values, which aids in their assignment. mdpi.com

While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms within the quinoxaline ring. The chemical shifts of the nitrogen atoms would be indicative of their hybridization and the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.5 - 9.0 | 145 - 150 |

| H-5 | 8.0 - 8.5 | 130 - 135 |

| H-7 | 7.8 - 8.2 | 130 - 135 |

| H-8 | 7.8 - 8.2 | 125 - 130 |

| COOH | 10.0 - 13.0 (broad) | 165 - 175 |

| C-2 | - | 140 - 145 |

| C-6 | - | 120 - 125 |

| C-8a | - | 140 - 145 |

| C-4a | - | 135 - 140 |

Note: These are estimated chemical shift ranges based on data from analogous compounds and known substituent effects. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. For derivatives of quinoxaline-2-carboxylic acid, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) have been successfully employed. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is instrumental in assigning the signals of the protonated carbons in the quinoxaline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for identifying the quaternary carbons (those without attached protons), such as C-2, C-6, C-4a, and C-8a, by observing their long-range couplings to nearby protons. For instance, the proton at the H-3 position would be expected to show a correlation to the C-2 and C-4a carbons.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, helping to trace out the proton connectivity within the aromatic rings.

Through the combined use of these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, confirming the substitution pattern of this compound.

Vibrational Spectroscopy for Functional Group Characterization

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent feature for a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. spectroscopyonline.com This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid group gives rise to a strong, sharp absorption band, generally found between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids. spectroscopyonline.com

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoxaline ring will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration typically occurs in the lower frequency "fingerprint" region of the spectrum, usually below 700 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600 - 1450 | Medium-Strong | C=C and C=N ring stretching |

| ~1320 - 1210 | Medium | C-O stretch (Carboxylic acid) |

| ~960 - 900 | Broad, Medium | O-H bend (out-of-plane) |

| Below 700 | Medium | C-Br stretch |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to IR spectroscopy. For aromatic carboxylic acids, the C=O stretching vibration is also observed in the Raman spectrum, typically between 1715 and 1680 cm⁻¹. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum and appear in the 1625-1590 cm⁻¹ range. The skeletal vibrations of the quinoxaline ring system will give rise to a series of bands that are characteristic of the molecule's "fingerprint."

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₅BrN₂O₂), the expected exact mass is approximately 251.9534 g/mol . nih.gov The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M⁺+2) of almost equal intensity.

The fragmentation pattern in the mass spectrum provides further structural information. For carboxylic acids, common fragmentation pathways include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). Aromatic compounds are generally stable, leading to a prominent molecular ion peak. The fragmentation of the quinoxaline ring may also occur, although it is typically more stable than aliphatic chains.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (relative to M⁺) | Loss of Fragment | Fragment Structure |

| M⁺ | - | [C₉H₅BrN₂O₂]⁺ |

| M-17 | •OH | [C₉H₄BrN₂O]⁺ |

| M-45 | •COOH | [C₈H₄BrN₂]⁺ |

Note: The presence of the bromine isotope pattern (M⁺ and M⁺+2) would be expected for all bromine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals the intricate network of intermolecular interactions that govern how molecules pack in the crystal lattice.

Elucidation of Molecular Conformation and Torsion Angles

The molecular conformation of this compound is primarily defined by the orientation of the carboxylic acid group relative to the quinoxaline ring system. The quinoxaline ring, being a bicyclic aromatic system, is inherently planar. The key conformational parameter is the torsion angle involving the atoms of the carboxylic acid group and their connection to the quinoxaline core.

Based on the crystal structure of the parent compound, quinoxaline-2-carboxylic acid, the molecule is expected to be nearly planar. researchgate.net The torsion angle between the plane of the quinoxaline ring and the carboxylic acid group is likely to be small, facilitating conjugation between the two moieties. This planarity is a common feature in many quinoxaline and quinoline (B57606) derivatives. researchgate.netnih.gov

For quinoxaline-2-carboxylic acid, two tautomeric forms are observed in the crystal structure: a neutral molecule and a zwitterion, co-existing in a 1:1 ratio. researchgate.net This suggests that the proton of the carboxylic acid can be transferred to one of the nitrogen atoms of the quinoxaline ring. A similar tautomerism could potentially exist for this compound, which would significantly impact its electronic structure and hydrogen bonding capabilities.

While specific torsion angles for this compound cannot be provided without experimental data, a table of expected torsion angles based on related structures is presented below. These values represent the most probable conformations.

| Torsion Angle | Atoms Involved | Expected Value (°) |

| Dihedral Angle (Ring-Carboxyl) | C3-C2-C(O)-O | ~0 - 20 |

| Carboxyl Group Planarity | O=C-O-H | ~0 |

This table is predictive and based on the analysis of structurally related compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be dictated by a variety of intermolecular interactions, with hydrogen bonding playing a dominant role. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). Additionally, the nitrogen atoms of the quinoxaline ring act as hydrogen bond acceptors.

In the crystal structure of quinoxaline-2-carboxylic acid, the neutral and zwitterionic tautomers are held together by hydrogen bonds. researchgate.net Specifically, the carboxylic acid of the neutral molecule forms a hydrogen bond with the carboxylate of the zwitterion. This creates a robust hydrogen-bonding network that is a primary determinant of the crystal packing.

It is highly probable that this compound will form similar hydrogen-bonded dimers or chains. The classic carboxylic acid dimer, forming a cyclic R22(8) motif, is a common supramolecular synthon in carboxylic acid-containing crystal structures and is a likely feature in the packing of the title compound. mdpi.com

Furthermore, π-π stacking interactions between the aromatic quinoxaline rings are expected to contribute to the stability of the crystal lattice. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces. In many quinoxaline derivatives, these stacking interactions lead to the formation of columnar or layered structures.

A summary of the likely intermolecular interactions and their geometric parameters is provided in the table below.

| Interaction Type | Donor/Acceptor Atoms | Typical Distance (Å) | Significance |

| Hydrogen Bond (Carboxylic Acid Dimer) | O-H···O=C | 2.6 - 2.8 | Primary packing motif |

| Hydrogen Bond (to Quinoxaline N) | O-H···N | 2.7 - 2.9 | Contributes to network formation |

| Halogen Bond | C-Br···O/N | 3.0 - 3.5 | Potential secondary packing influence |

| π-π Stacking | Quinoxaline Ring ↔ Quinoxaline Ring | 3.3 - 3.8 | Stabilizes layered or stacked structures |

This table represents expected interactions and distances based on known crystal structures of related compounds.

Mechanistic and Theoretical Investigations of 6 Bromoquinoxaline 2 Carboxylic Acid

Reaction Mechanism Elucidation for Synthetic Transformations

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical syntheses. For a compound like 6-bromoquinoxaline-2-carboxylic acid, this would involve studying the pathways of its formation or its subsequent transformations.

Transition State Analysis and Reaction Coordinate Determination

Transition state analysis is a computational method used to identify the highest energy point along a reaction pathway, known as the transition state. Determining the structure and energy of this state is crucial for understanding the feasibility and rate of a chemical reaction. The reaction coordinate represents the energetic profile of the reaction as it progresses from reactants to products through the transition state.

A thorough search of peer-reviewed chemical literature and computational chemistry databases did not yield specific studies on transition state analysis or reaction coordinate determination for synthetic transformations directly involving this compound.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are experimental techniques that provide insight into reaction mechanisms by measuring the change in reaction rate upon isotopic substitution at a specific atomic position. A significant KIE can indicate that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.

There are no available published studies detailing the use of the kinetic isotope effect to probe reaction mechanisms related to this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. Such calculations would provide significant insight into the intrinsic properties of this compound.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization via DFT calculations determines the lowest-energy, most stable three-dimensional arrangement of atoms in a molecule. This analysis provides key information on bond lengths, bond angles, and dihedral angles. Electronic structure analysis describes the distribution of electrons within the molecule.

While general properties for this compound are listed in databases like PubChem, specific, detailed results from peer-reviewed DFT geometry optimization and electronic structure analyses are not present in the available literature. Therefore, a data table of optimized geometrical parameters cannot be provided.

Time-Dependent DFT (TD-DFT) for Optical and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. nih.gov It allows for the calculation and prediction of optical and photophysical properties by simulating how a molecule responds to time-varying electromagnetic fields, such as light. aps.org This approach is instrumental in understanding the UV-Vis absorption spectra, which correspond to electronic transitions from the ground state to various excited states.

For a molecule like this compound, TD-DFT calculations would typically be performed on a geometry that has been optimized at the ground state using standard DFT. The output of a TD-DFT calculation provides key information, including excitation energies (which can be correlated to absorption wavelengths), oscillator strengths (indicating the intensity of a transition), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π*). nih.gov

While specific TD-DFT studies on this compound are not prevalent in the literature, research on structurally similar 2,3-diphenylquinoxaline (B159395) derivatives provides insight into the expected results. researchgate.net For these related compounds, TD-DFT calculations have been used to predict the maximum absorption wavelengths (λmax) and characterize the primary electronic transitions, which are often found to be of the π → π* type, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

A hypothetical TD-DFT analysis of this compound would likely reveal significant absorption in the UV region, characteristic of the quinoxaline (B1680401) core. The substitution pattern, including the bromine atom and the carboxylic acid group, would be expected to modulate the precise energies of the frontier molecular orbitals and, consequently, the absorption spectrum.

Table 1: Representative TD-DFT Data for a Quinoxaline Derivative This table is illustrative, based on typical results for similar compounds, to demonstrate the type of data generated from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 3.20 | 387 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 3.55 | 349 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 3.98 | 311 | 0.32 | HOMO → LUMO+1 (91%) |

Molecular Dynamics (MD) Simulations for Solvation and Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with a solvent environment. researchgate.net

The conformational landscape of the molecule, particularly the orientation of the carboxylic acid group relative to the quinoxaline ring, can also be explored. The C-C bond connecting the carboxylic acid to the ring allows for rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations and the energy barriers between them. Analysis of the simulation trajectory, often visualized through radial distribution functions (RDFs), can quantify the probability of finding solvent atoms at a certain distance from specific atoms in the solute, providing a detailed picture of the solvation shell. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that attempt to correlate the structural or property-based features of a set of molecules with a specific activity. nih.gov While commonly used in drug discovery to predict biological activity, the QSAR framework can also be applied in a non-biological context to model physicochemical reactivity, such as reaction rates or stability.

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound, a wide range of descriptors can be calculated using computational chemistry software. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, derived directly from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the connectivity of atoms in the molecule, without regard to its 3D shape.

Geometric Descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe electronic properties like orbital energies (HOMO, LUMO), dipole moment, and charge distributions.

The PubChem database provides several computed descriptors for this compound. nih.gov

Table 2: Selected Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 253.05 g/mol | Computed by PubChem nih.gov |

| XLogP3 | 2.3 | Computed by XLogP3 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs nih.gov |

| Rotatable Bond Count | 1 | Computed by Cactvs nih.gov |

| Exact Mass | 251.95344 Da | Computed by PubChem nih.gov |

| Polar Surface Area | 63.1 Ų | Computed by Cactvs nih.gov |

To build a QSAR model for physicochemical reactivity, a dataset of molecules with known reactivity values is required. For instance, one could study a series of substituted quinoxalines and measure their rate of reaction in a specific chemical transformation.

The process would involve:

Data Collection: Synthesizing or acquiring a series of related compounds and experimentally measuring a specific physicochemical property (e.g., rate constant for a reaction, pKa, or a measure of thermal stability).

Descriptor Calculation: Calculating a large pool of molecular descriptors for each compound in the series.

Model Building: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to find a mathematical equation that best correlates a subset of the calculated descriptors with the experimental reactivity data.

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For example, a hypothetical QSAR model for the reactivity of quinoxaline derivatives might take the form:

Reactivity = c₀ + c₁(LUMO Energy) + c₂(Polar Surface Area) + c₃*(Molecular Volume)

In this equation, the coefficients (c₁, c₂, c₃) are determined by the regression analysis. Such a model could then be used to predict the reactivity of new, unsynthesized quinoxaline derivatives, including this compound, guiding experimental efforts. No specific non-biological QSAR studies involving this compound have been identified in the surveyed literature.

Applications of 6 Bromoquinoxaline 2 Carboxylic Acid in Advanced Materials and Chemical Synthesis

Utilization as a Building Block in Complex Organic Synthesis

The presence of both a bromo substituent and a carboxylic acid group on the quinoxaline (B1680401) scaffold makes 6-bromoquinoxaline-2-carboxylic acid a valuable intermediate in complex organic synthesis. These functional groups offer orthogonal reactivity, allowing for sequential and selective modifications of the quinoxaline core.

Construction of Fused Heterocyclic Systems

The quinoxaline nucleus is a key structural motif in a variety of biologically active compounds and functional materials. The strategic placement of reactive handles, such as the bromine atom in this compound, provides an avenue for the construction of more complex, fused heterocyclic systems. While direct examples starting from this compound are not extensively documented, the reactivity of related bromoquinoxaline derivatives serves as a blueprint for its potential applications.

One important class of fused heterocycles are the pyrrolo[1,2-a]quinoxalines , which are known for their biological activities, including potential as sirtuin 6 (Sirt6) activators. nih.govnih.gov The synthesis of these systems can be envisioned through intramolecular cyclization reactions. For instance, the bromine atom at the 6-position could undergo a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce a side chain capable of cyclizing onto the quinoxaline nitrogen or another position of the ring. A general strategy involves the initial reaction of a bromo-substituted quinoxaline with a suitable amine, followed by further transformations to construct the fused pyrrole ring. rsc.orgunisi.it

Another significant fused heterocyclic system derived from quinoxalines are the rsc.orgnih.govnih.govtriazolo[4,3-a]quinoxalines . These compounds have shown promise as anticonvulsant and cytotoxic agents. nih.govmdpi.com The synthesis of these systems often starts from a 2-hydrazinylquinoxaline precursor. In the case of this compound, the carboxylic acid could potentially be converted to a hydrazide, which could then be cyclized to form a triazole ring fused to the quinoxaline core. Alternatively, the bromine atom could be displaced by hydrazine, followed by cyclization with a one-carbon synthon to yield the triazoloquinoxaline scaffold. For example, 6-bromo-2-chloro-3-hydrazinylquinoxaline can be cyclized to form a triazolo[4,3-a]quinoxaline derivative. nih.gov

The following table illustrates potential synthetic pathways to fused heterocyclic systems using bromoquinoxaline precursors, highlighting the versatility of the bromo substituent.

| Fused System | Precursor | Reagents and Conditions | Reference |

| Pyrrolo[1,2-a]quinoxaline | 1-Bromo-4-phenylpyrrolo[1,2-a]quinoxaline | Substituted piperazines, Pd₂(dba)₃, BINAP, t-BuONa, Toluene, 100 °C | rsc.org |

| rsc.orgnih.govnih.govTriazolo[4,3-a]quinoxaline | 6-Bromo-2-chloro-3-hydrazinylquinoxaline | Triethyl orthoformate | nih.govnih.gov |

Preparation of Polysubstituted Quinoxaline Derivatives

The bromine atom at the 6-position of this compound is a key functional group for the introduction of various substituents onto the quinoxaline ring system through transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly well-suited for the functionalization of aryl halides.

The Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by reacting the bromo-substituted quinoxaline with an organoboron reagent in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or vinyl substituents. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgyonedalabs.com For example, 6-bromoquinolines have been successfully coupled with various arylboronic acids to yield the corresponding 6-arylquinolines. researchgate.net A similar reactivity can be expected for this compound, enabling the synthesis of a library of 6-aryl-quinoxaline-2-carboxylic acids.

The Sonogashira coupling provides a route to alkynyl-substituted quinoxalines by reacting the bromo derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgwikipedia.orgsoton.ac.uk This reaction is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in various functional materials. The coupling of 6-bromo-3-fluoro-2-cyanopyridine with various alkynes demonstrates the feasibility of this transformation on a related heterocyclic system. soton.ac.uk

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the quinoxaline ring. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgbeilstein-journals.org This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. The successful amination of 1-bromo-4-phenylpyrrolo[1,2-a]quinoxaline with various piperazines highlights the applicability of this reaction to complex quinoxaline derivatives. rsc.org

The carboxylic acid group at the 2-position can also be readily transformed. For instance, it can be converted into an amide by coupling with a primary or secondary amine using a variety of coupling reagents. youtube.comyoutube.comkhanacademy.orgsemanticscholar.org This transformation allows for the introduction of a diverse array of functional groups and the construction of more complex molecular architectures.

The following table summarizes key cross-coupling and functional group transformation reactions applicable to this compound.

| Reaction | Coupling Partner/Reagent | Catalyst/Conditions | Product Type | References |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 6-Aryl-quinoxaline-2-carboxylic acid | researchgate.netwikipedia.org |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-quinoxaline-2-carboxylic acid | organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Primary/Secondary amine | Pd catalyst, Ligand, Base | 6-Amino-quinoxaline-2-carboxylic acid | wikipedia.orgorganic-chemistry.org |

| Amide Formation | Primary/Secondary amine | Coupling reagent | Quinoxaline-2-carboxamide | youtube.comyoutube.com |

Precursor in Total Synthesis of Natural Product Analogs

While there are no specific documented instances of this compound being used as a direct precursor in the total synthesis of natural products, its structural features suggest its potential as a valuable starting material for the synthesis of analogs of quinoxaline-containing natural products. Many natural products feature a quinoxaline core, and the ability to introduce diverse substituents at the 6-position via cross-coupling reactions, and to modify the carboxylic acid group, would allow for the systematic exploration of the structure-activity relationships of these natural products.

Role in Coordination Chemistry and Ligand Design

The quinoxaline moiety, with its nitrogen atoms, is an excellent coordinating unit for metal ions. The presence of the carboxylic acid group in this compound provides an additional coordination site, making it a potentially valuable ligand for the design of novel metal complexes.

Synthesis of Metal Complexes with Quinoxaline-Based Ligands

Quinoxaline derivatives are widely used as ligands in coordination chemistry to synthesize metal complexes with interesting photophysical, electronic, and catalytic properties. The nitrogen atoms of the pyrazine (B50134) ring can chelate to a metal center, and additional functional groups can either participate in coordination or be used to tune the electronic properties of the ligand.

Quinoxaline-2-carboxylic acid and its derivatives can act as bidentate ligands, coordinating to a metal ion through one of the quinoxaline nitrogen atoms and the carboxylate oxygen. This coordination mode can lead to the formation of a variety of structures, from discrete mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs) . acs.orgresearchgate.netnih.govrsc.orguantwerpen.be The bromine atom at the 6-position can be retained in the final complex or used as a handle for post-synthetic modification of the MOF.

The synthesis of such complexes typically involves the reaction of the quinoxaline-based ligand with a metal salt under suitable conditions, often solvothermally for the preparation of MOFs. The choice of metal ion, solvent, and reaction temperature can influence the final structure and properties of the coordination compound.

Catalytic Activity of Metal Complexes

Metal complexes containing quinoxaline-based ligands have been investigated for their catalytic activity in various organic transformations. The electronic properties of the quinoxaline ligand can be tuned by the introduction of substituents, which in turn can influence the catalytic performance of the metal center.

For instance, ruthenium complexes with quinone-based ligands have been shown to be active catalysts for the oxidation of alcohols. nih.gov While not directly involving this compound, these studies suggest that ruthenium complexes with quinoxaline-2-carboxylate ligands could also exhibit interesting catalytic properties. The electron-withdrawing nature of the quinoxaline ring and the potential for modification at the 6-position could be used to fine-tune the catalytic activity of the metal center for various oxidation or reduction reactions. frontiersin.org

The following table provides examples of metal complexes with related ligands and their potential catalytic applications, suggesting possible avenues of research for complexes derived from this compound.

| Metal Ion | Ligand Type | Application | Reference |

| Ruthenium(II) | Quinone-based ligands | Alcohol oxidation, Transfer hydrogenation | nih.gov |

| Ruthenium(II) | Pyridine-alkoxide ligands | Alcohol oxidation | frontiersin.org |

| Cadmium(II) | Dipyrido[3,2-d:2',3'-f]quinoxaline and Benzene-dicarboxylate | Potential for luminescent materials | acs.org |

Development of Organic Electronic and Photonic Materials

The unique electronic properties of the quinoxaline ring system, characterized by its electron-deficient nature, make it a suitable component for various organic electronic and photonic applications. The presence of a bromine atom and a carboxylic acid group in this compound further modulates these properties, offering avenues for its integration into advanced materials.

Integration into Organic Semiconductors and Dyes

While specific research on the integration of this compound into organic semiconductors is not extensively documented, the broader class of quinoxaline derivatives has shown significant promise in this area. Quinoxaline-based molecules are known to be effective electron-accepting materials due to the two symmetric unsaturated nitrogen atoms in their structure, which imparts a high electron affinity. This characteristic is crucial for the design of n-type organic semiconductors and for creating donor-acceptor systems in organic photovoltaics.

The bromine substituent at the 6-position is expected to influence the electronic properties of the molecule significantly. Bromine is an electron-withdrawing group, which can further lower the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO), a desirable trait for electron-accepting materials. The photophysical properties of halogen-substituted quinoxaline derivatives have been a subject of study, with findings indicating that halogen substitution can influence the emission and electronic transition properties of the molecule. For instance, studies on other halogen-substituted indeno quinoxaline derivatives have demonstrated their potential in spectroscopic applications. scialert.net

The carboxylic acid group at the 2-position provides a versatile handle for further chemical modification. It can be converted into esters, amides, or other functional groups to tailor the solubility, processability, and solid-state packing of the resulting semiconductor materials. These modifications are critical for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Application in Dye-Sensitized Solar Cells

Quinoxaline-based organic dyes have emerged as promising sensitizers in dye-sensitized solar cells (DSSCs). These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the quinoxaline moiety can act as a potent electron acceptor. The carboxylic acid group in this compound is a key functional group for this application, as it can serve as an anchoring group to bind the dye to the surface of a semiconductor electrode, typically titanium dioxide (TiO₂). This binding is essential for efficient electron injection from the excited dye into the semiconductor's conduction band.

While direct studies on this compound as a primary sensitizer are limited, research on related quinoxaline-based dyes provides valuable insights. For example, novel quinoxaline-based organic sensitizers have been synthesized and utilized in DSSCs, demonstrating the potential of the quinoxaline unit as an effective electron-accepting component. The introduction of different substituents on the quinoxaline ring allows for the tuning of the dye's energy levels and absorption properties, which in turn affects the power conversion efficiency of the solar cell.

Exploration in Redox Flow Battery Systems

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage. The performance of these batteries is critically dependent on the properties of the redox-active organic molecules used in the electrolytes. An ideal electrolyte material should exhibit high solubility, stable cycling performance, and suitable redox potentials.

Recent research has highlighted the potential of quinoxaline-based compounds as anolyte materials in AORFBs. Specifically, a study on 6-quinoxalinecarboxylic acid, a closely related compound to the subject of this article, has demonstrated its excellent performance as an anolyte. This compound exhibits a high aqueous solubility and an ultralow redox potential, which are highly desirable characteristics for an anolyte.

When paired with a suitable catholyte, such as potassium ferrocyanide (K₄Fe(CN)₆), an AORFB utilizing a 6-quinoxalinecarboxylic acid anolyte can achieve a high cell voltage and power density, along with excellent capacity retention over numerous cycles. The carboxylic acid group plays a crucial role in imparting high aqueous solubility to the molecule. It is plausible that this compound could exhibit similar beneficial properties, with the bromine atom potentially influencing the redox potential and stability of the molecule.

Table 1: Performance of a Redox Flow Battery Utilizing a Quinoxaline-Based Anolyte

| Parameter | Value |

| Anolyte Material | 6-Quinoxalinecarboxylic Acid |

| Catholyte Material | K₄Fe(CN)₆ |

| Cell Voltage | 1.28 V |

| Power Density | 199 mW cm⁻² |

| Capacity Retention | 99.9% per cycle |

Supramolecular Chemistry and Self-Assembly

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. This compound possesses functional groups that are well-suited for directing self-assembly processes, making it a promising candidate for the construction of novel supramolecular architectures.

Hydrogen Bonding Networks

The carboxylic acid moiety of this compound is a powerful functional group for forming robust hydrogen bonds. Carboxylic acids can form strong, directional hydrogen bonds, often leading to the formation of dimeric structures or extended one-, two-, or three-dimensional networks. The nitrogen atoms within the quinoxaline ring can also act as hydrogen bond acceptors.

Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. While not as strong as hydrogen bonding, halogen bonds are highly directional and can play a significant role in controlling the solid-state packing of molecules. The interplay between hydrogen bonding (involving the carboxylic acid and quinoxaline nitrogens) and potential halogen bonding (involving the bromine atom) could lead to the formation of complex and predictable supramolecular assemblies. Studies on amino-substituted quinoxaline derivatives have shown the formation of common 'pincer' hydrogen-bond motifs, where a quinoxaline nitrogen atom accepts two N–H···N hydrogen bonds, leading to spiral or helical structures. mdpi.com This highlights the capability of the quinoxaline core to direct supramolecular assembly.

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The carboxylic acid group of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. The carboxylate group can coordinate to metal centers in various modes, leading to the formation of extended, porous networks.

The quinoxaline core itself can be functionalized to introduce additional coordination sites or to tune the electronic properties of the resulting MOF. The bromine atom can also serve as a site for post-synthetic modification, allowing for the introduction of new functional groups into the MOF structure after its initial synthesis. This can be a powerful strategy for tailoring the properties of the MOF for specific applications, such as gas storage, catalysis, or sensing.

While the direct use of this compound as a linker in MOF synthesis is not yet widely reported, the construction of MOFs from related N-heterocyclic ligands is a well-established field. For instance, a photoactive MOF has been successfully constructed using a pyrazinoquinoxaline tetracarboxylic acid ligand, demonstrating the feasibility of incorporating such heterocyclic cores into stable, functional frameworks. nih.gov This suggests a promising future for this compound and its derivatives in the design and synthesis of novel MOFs with tailored properties.

Exploration in Chemical Biology and Advanced Probes Strictly Non Clinical

Design and Synthesis of Molecular Probes

The compound's quinoxaline (B1680401) core is a privileged scaffold in medicinal chemistry, and the bromo- and carboxylic acid-substituents provide convenient points for chemical elaboration to create advanced molecular probes.

The 6-bromoquinoxaline-2-carboxylic acid framework is instrumental in constructing libraries of compounds to study structure-activity relationships (SAR). The bromine at the C6 position and the carboxylic acid at the C2 position can be independently modified, allowing for a detailed exploration of how different chemical features affect molecular interactions.

For instance, in the development of novel antimycobacterial agents, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized and studied. nih.gov Research has shown that the position of substituents on the quinoxaline ring significantly influences biological activity. Moving a piperazine (B1678402) substituent from position 6 to position 7, for example, resulted in a decrease in antitubercular activity, highlighting the critical role of the C6 position in mediating the compound's effects. nih.gov This regioselectivity is attributed to the electronic influence of the electron-withdrawing group at the C2 position, which increases the positive charge at the C6 carbon, making it more reactive for nucleophilic substitution. nih.gov Such systematic modifications of the scaffold are crucial for understanding the molecular basis of a compound's mechanism of action, such as DNA damage, which has been identified for some quinoxaline-2-carboxylic acid 1,4-dioxide derivatives. nih.govmdpi.com